N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide
Description
N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a cyano group, and a dihydropyrimidinyl sulfanyl group
Properties
Molecular Formula |
C19H13BrN4O2S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrN4O2S/c20-14-8-4-5-9-15(14)22-16(25)11-27-19-23-17(12-6-2-1-3-7-12)13(10-21)18(26)24-19/h1-9H,11H2,(H,22,25)(H,23,24,26) |
InChI Key |
QYWJHIYMGLOMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the cyano group: This step can be performed using a cyanation reaction, where a suitable cyanating agent such as potassium cyanide is used.
Attachment of the bromophenyl group: This can be done through a nucleophilic substitution reaction, where the bromophenyl group is introduced using a bromophenyl halide.
Formation of the sulfanylacetamide linkage: This involves the reaction of the dihydropyrimidinone intermediate with a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano and bromophenyl groups could play a role in binding to the target, while the dihydropyrimidinone core may be involved in the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide: can be compared with other dihydropyrimidinone derivatives, such as:
Uniqueness
The presence of the bromophenyl group in this compound may confer unique properties such as increased reactivity in substitution reactions and potential interactions with biological targets that are distinct from its chlorophenyl or fluorophenyl analogs.
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